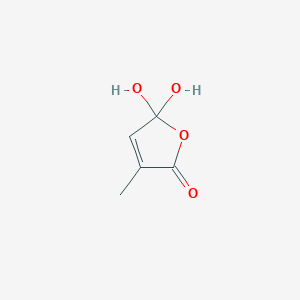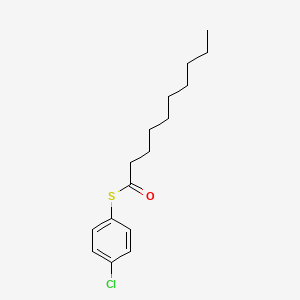![molecular formula C11H16Cl2N4O2 B14585768 Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine CAS No. 61241-48-3](/img/structure/B14585768.png)
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine is a compound that combines the properties of acetic acid and a guanidine derivative. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the 2,6-dichloroanilino group imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-dichloroaniline, which is then reacted with ethyl chloroacetate to form ethyl 2-(2,6-dichloroanilino)acetate.
Formation of Guanidine Derivative: The ethyl ester is then reacted with guanidine hydrochloride under basic conditions to form the desired guanidine derivative.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted products with new functional groups replacing the chloro groups.
Applications De Recherche Scientifique
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and analgesic properties, similar to other guanidine derivatives.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar 2,6-dichloroanilino group.
Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine share structural similarities.
Uniqueness
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine is unique due to its combined properties of acetic acid and guanidine, along with the presence of the 2,6-dichloroanilino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61241-48-3 |
|---|---|
Formule moléculaire |
C11H16Cl2N4O2 |
Poids moléculaire |
307.17 g/mol |
Nom IUPAC |
acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine |
InChI |
InChI=1S/C9H12Cl2N4.C2H4O2/c10-6-2-1-3-7(11)8(6)14-4-5-15-9(12)13;1-2(3)4/h1-3,14H,4-5H2,(H4,12,13,15);1H3,(H,3,4) |
Clé InChI |
FCODMPLHCFGBRK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)




![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)


![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)

![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)


